3-(1H-imidazol-1-yl)butan-2-amine

Catalog No.
S12580871
CAS No.
927991-93-3
M.F
C7H13N3
M. Wt
139.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-imidazol-1-yl)butan-2-amine

CAS Number

927991-93-3

Product Name

3-(1H-imidazol-1-yl)butan-2-amine

IUPAC Name

3-imidazol-1-ylbutan-2-amine

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

InChI

InChI=1S/C7H13N3/c1-6(8)7(2)10-4-3-9-5-10/h3-7H,8H2,1-2H3

InChI Key

NCHJUTFMHWBNCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N1C=CN=C1)N

3-(1H-imidazol-1-yl)butan-2-amine, also known by its CAS number 93668-14-5, is an organic compound characterized by the presence of an imidazole ring and a butanamine side chain. Its molecular formula is C₇H₁₃N₃, with a molecular weight of approximately 139.20 g/mol. The compound features a butyl group attached to the second carbon of the amine, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .

Typical of amines and imidazole derivatives. Some notable reactions include:

  • N-Alkylation: The primary amine can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form amides.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity in various contexts .

Research has indicated that 3-(1H-imidazol-1-yl)butan-2-amine exhibits biological activity, particularly as a potential inhibitor of vascular adhesion protein-1 (VAP-1). This protein plays a crucial role in inflammation and leukocyte trafficking, making the compound a candidate for therapeutic applications in inflammatory diseases and conditions such as diabetic macular edema . Additionally, compounds containing imidazole rings are often associated with diverse pharmacological properties, including antimicrobial and anticancer activities.

Several synthetic routes have been developed for the preparation of 3-(1H-imidazol-1-yl)butan-2-amine:

  • Direct Amination: Starting from butanones or butanols, amination can be achieved using ammonia or amines under various catalytic conditions.
  • Imidazole Formation: The imidazole ring can be synthesized through cyclization reactions involving α-amino acids or other precursors followed by subsequent functionalization to introduce the butanamine side chain.
  • Multi-step Synthesis: A combination of functional group transformations, including alkylation and acylation, can be employed to construct the desired structure from simpler starting materials .

3-(1H-imidazol-1-yl)butan-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing VAP-1 inhibitors and other therapeutic agents targeting inflammation-related pathways.
  • Organic Synthesis: Serving as an intermediate for synthesizing more complex molecules in organic chemistry.

The unique structure of this compound makes it valuable for exploring new therapeutic avenues in drug discovery .

Studies on the interactions of 3-(1H-imidazol-1-yl)butan-2-amine with biological targets have focused primarily on its role as a VAP-1 inhibitor. Research indicates that it can modulate inflammatory responses by inhibiting leukocyte adhesion and migration, which is critical in conditions like rheumatoid arthritis and diabetic complications. Further studies are required to elucidate its binding affinity and mechanism of action at the molecular level .

Several compounds share structural similarities with 3-(1H-imidazol-1-yl)butan-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(1H-imidazol-1-yl)ethanamineShorter ethane chainOften used in neuropharmacology
4-(1H-imidazol-1-yl)butanamideAmide functional groupExhibits different solubility properties
5-(1H-imidazol-1-yl)-2-methylpropaneBranched alkane chainEnhanced lipophilicity affecting bioavailability

These compounds differ primarily in their side chains or functional groups, which influences their biological activity and solubility characteristics. The presence of the butanamine moiety in 3-(1H-imidazol-1-yl)butan-2-amine provides it with unique properties that may enhance its efficacy as a therapeutic agent compared to its analogs .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.110947427 g/mol

Monoisotopic Mass

139.110947427 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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